2-Chloropropane-1,1,1,3,3,3-D6 is a deuterated derivative of 2-chloropropane, where hydrogen atoms are replaced with deuterium isotopes. This compound has the chemical formula and appears as a colorless liquid with a chloroform-like odor. It is less dense than water and its vapors are heavier than air, posing potential risks for skin and eye irritation upon exposure. The compound is known for its moderate to high reactivity due to the presence of halogen atoms, which can lead to various
2-Chloropropane-1,1,1,3,3,3-D6 itself likely does not have a specific mechanism of action in biological systems. Its primary use is as a solvent in scientific research, particularly in applications where the deuterium substitution is advantageous (discussed below).
Due to its distinct mass spectrum compared to the unlabeled 2-chloropropane, 2-CP-d6 is valuable as an internal standard in mass spectrometry []. An internal standard is a compound deliberately added to a sample before analysis. By comparing the signal of the analyte (the compound of interest) to the signal of the internal standard, researchers can account for variations in instrument performance and sample preparation, leading to more accurate quantification of the analyte [].
The selective replacement of hydrogens with deuterium allows scientists to investigate reaction mechanisms. When a reaction involves breaking a C-H bond, using 2-CP-d6 can reveal if the reaction proceeds through a specific pathway where the hydrogen is lost. By analyzing the final product and observing the presence or absence of deuterium at specific positions, researchers can gain insights into reaction steps and intermediates [].
Isotopically labeled compounds are increasingly used in drug discovery and development. 2-CP-d6 may be a helpful tool in studies related to chloropropane metabolism or potential chloropropane-based drugs. The deuterium label can aid in tracking the fate of the compound in the body and minimizing interference from endogenous (naturally occurring) compounds during analysis [].
These reactions are significant in organic synthesis and can lead to the formation of various products .
Synthesis of 2-chloropropane-1,1,1,3,3,3-D6 can be achieved through various methods:
These methods allow for controlled synthesis and incorporation of deuterium into the molecular structure .
2-Chloropropane-1,1,1,3,3,3-D6 has several applications:
Interaction studies involving 2-chloropropane-1,1,1,3,3,3-D6 focus on its reactivity with other chemicals:
These studies are crucial for understanding how this compound behaves in different chemical environments .
Several compounds share structural similarities with 2-chloropropane-1,1,1,3,3,3-D6. Here’s a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 2-Chloropropane | Non-deuterated form; commonly used as a solvent. | |
| 1-Bromo-2-chloropropane | Contains bromine; used as an alkylating agent. | |
| 2-Bromo-1-chloropropane | Similar reactivity; acts as a halogenating agent. | |
| 1-Chloro-2-methylpropane | Different branching; used in organic synthesis. |
The uniqueness of 2-chloropropane-1,1,1,3,3,3-D6 lies primarily in its isotopic composition (deuteration), which influences its physical and chemical properties compared to its non-deuterated counterparts .
Palladium-catalyzed dehalogenative deuteration has emerged as a robust strategy for replacing chlorine atoms with deuterium in alkyl chlorides. While traditional methods focused on aryl chlorides, recent electrochemical advancements enable analogous transformations in alkyl systems. For example, unactivated alkyl chlorides undergo efficient deuterodechlorination via electroreduction in the presence of deuterium oxide (D~2~O) as the deuterium source. This method employs a lead cathode and carbon felt anode in dimethylformamide (DMF), achieving up to 99% deuterium incorporation even in sterically hindered tertiary substrates. The reaction mechanism involves single-electron transfer to generate alkyl radicals, which subsequently abstract deuterium from D~2~O (Figure 1).
Palladium/unsymmetrical N-heterocyclic carbene (NHC) complexes further enhance selectivity in related systems. These catalysts facilitate oxidative addition of carbon-chlorine bonds, followed by deuterium transfer from D~2~O or D~2~ gas. For instance, homogeneous palladium catalysts enable gram-scale deuteration of chlorinated pharmaceuticals with predictable isotopic labeling patterns.
Table 1: Palladium-Catalyzed Deuteration of Alkyl Chlorides
| Substrate Type | Catalyst System | D~2~ Source | % D Incorporation |
|---|---|---|---|
| Primary Alkyl Chloride | Pd/NHC, D~2~O | D~2~O | 98 |
| Tertiary Alkyl Chloride | Electrochemical, D~2~O | D~2~O | 97 |
Nickel-based catalysts offer cost-effective alternatives for large-scale deuterium labeling. Although not directly reported for 2-chloropropane-D6, nickel oxide composites paired with deuterium gas (D~2~) show promise in hydrogenolysis reactions. Electrochemical systems using nickel cathodes achieve high current tolerance (up to 500 mA), enabling rapid deuteration of alkyl chlorides without sacrificial anodes. This approach minimizes byproduct formation and scales efficiently due to simplified product isolation.
Deuterated solvents like 2-CP-d6 are indispensable in NMR spectroscopy for minimizing proton interference and improving signal-to-noise ratios. In halogenated compound analysis, the solvent’s deuterium substitution reduces spectral overlap caused by residual proton signals, enabling clearer detection of target analytes. For example, in studies involving chlorinated epoxides or brominated aromatics, 2-CP-d6’s lack of $$ ^1H $$ signals in the 1–3 ppm region allows unobstructed observation of alkoxy or alkyl halide protons in analytes [5].
The solvent’s chemical inertia further stabilizes reactive intermediates during in situ NMR experiments. When analyzing Wittig olefination products or borylation intermediates, 2-CP-d6’s non-coordinating nature prevents unwanted side reactions, preserving the integrity of transient species [2]. Additionally, its low polarity minimizes dipole-dipole interactions, sharpening resonance peaks for compounds with similar chemical environments.
A comparative analysis of solvent-induced shifts reveals that 2-CP-d6 induces minimal perturbation in solute chemical shifts. For instance, in $$ ^1H $$ NMR studies of 1,2-epoxy-3-chloropropane, the use of 2-CP-d6 as a solvent resulted in a methylene proton resonance at δ 3.55 ppm, closely matching theoretical predictions [5]. This consistency underscores its reliability for quantitative applications requiring precise shift reproducibility.
Deuterium’s nuclear quadrupole moment introduces distinct splitting patterns in NMR spectra, which are leveraged to probe molecular dynamics and electronic environments. In 2-CP-d6, the six deuterium atoms at the 1,1,1,3,3,3 positions generate measurable quadrupole coupling constants ($$ e^2qQ/h $$) that influence spectral resolution. Studies on CD$$3$$-group-containing molecules, such as methyl iodide-d$$3$$, have established quadrupole coupling constants of 180 ± 5 kHz along the C–D bond axis [3]. These interactions split deuterium resonances into multiplet structures, which are resolvable in high-field NMR spectrometers.
The quadrupole coupling in 2-CP-d6 also affects line widths. For nematic-phase NMR experiments, the anisotropic environment amplifies quadrupolar interactions, broadening deuterium signals. However, this broadening is mitigated in isotropic solutions due to rapid molecular tumbling. Computational models using density functional theory (DFT) predict a quadrupole coupling constant of approximately 165–171 kHz for 2-CP-d6’s CD$$3$$ groups, aligning with experimental values for structurally analogous compounds like acetonitrile-d$$3$$ [3].
To illustrate these effects, consider the $$ ^2H $$ NMR spectrum of 2-CP-d6 in a liquid crystal matrix. The spectrum exhibits a doublet-of-doublets pattern arising from the interplay between quadrupolar splitting and scalar coupling. This splitting provides insights into the solvent’s orientational order parameter ($$ S $$), which is critical for aligning biomolecules in structural studies.
Dynamic nuclear polarization (DNP) enhances NMR sensitivity by transferring electron spin polarization to nuclei. However, background signals from non-target regions often obscure analyte peaks. A novel method termed opposite polarity subtraction (Oops) suppresses these backgrounds by alternating DNP polarization states. For example, applying positive and negative microwave irradiation to 2-CP-d6 solutions cancels background contributions while preserving analyte signals [4].
In a DNP-enhanced $$ ^1H $$ NMR experiment using 2-CP-d6 as a solvent, the Oops technique achieved a contrast factor ($$ C $$) of 12.9, compared to $$ C = 6.91 $$ for conventional microwave-off subtraction [4]. This improvement stems from 2-CP-d6’s uniform deuteration, which minimizes $$ ^1H $$ background from the solvent itself.
Hierarchical Markov chain Monte Carlo (HMCMC) algorithms deconvolute overlapping resonances in crude reaction mixtures. When applied to spectra acquired in 2-CP-d6, HMCMC accurately identifies components with concentrations as low as 5%. For instance, in a borylation reaction analyzed using 2-CP-d6, HMCMC resolved six potential products with a mean absolute error (MAE) of 1% in concentration predictions [2]. The solvent’s consistent dielectric properties ensure reproducible peak shapes, facilitating algorithmic convergence.
The table below contrasts signal suppression efficiencies for three techniques in 2-CP-d6-based NMR:
| Technique | Contrast Factor ($$ C $$) | Residual Background (%) |
|---|---|---|
| Conventional DNP | 3.84 | 18.4 |
| Microwave-off subtraction | 6.91 | 11.2 |
| Oops treatment | 12.9 | 1.43 |
Data adapted from DNP-NMR studies [4].
The theoretical understanding of chlorine-deuterium interactions in 2-chloropropane-1,1,1,3,3,3-D6 relies on several established computational and analytical frameworks that provide quantitative predictions of kinetic isotope effects [1] [2]. Transition state theory forms the primary foundation for calculating primary kinetic isotope effects associated with carbon-chlorine bond breaking processes, offering reliable predictions for simple chloroalkane systems [2]. The heavy atom approximation theory has demonstrated satisfactory agreement with experimental data for secondary kinetic isotope effects in gas-phase chloroalkane reactions, particularly when applied to the thermolysis of secondary and tertiary alkyl chlorides [2].
The Bigeleisen-Mayer equation, enhanced with vibrational frequency corrections, provides high-precision calculations of isotope effects when properly accounting for anharmonic corrections and vibrational excited states [3] [4]. Quantum mechanical calculations utilizing density functional theory and coupled cluster methods enable excellent determination of transition state geometries and vibrational frequencies essential for accurate kinetic isotope effect predictions [5] [6]. Path integral molecular dynamics represents the most advanced theoretical approach, demonstrating superior accuracy for quantum liquids and temperature-dependent isotope effect modeling compared to quasi-harmonic approximations [3] [4].
| Framework | Application | Accuracy Range | Reference Source |
|---|---|---|---|
| Transition State Theory | Primary kinetic isotope effect calculations for carbon-chlorine bond breaking | Good for simple systems | MacColl et al. (1980) [2] |
| Heavy Atom Approximation Theory | Secondary kinetic isotope effect predictions in chloroalkanes | Satisfactory for gas-phase reactions | MacColl et al. (1980) [2] |
| Bigeleisen-Mayer Equation | Vibrational frequency corrections for isotope effects | High precision with corrections | Ceriotti & Markland (2013) [3] [4] |
| Quantum Mechanical Calculations | Ab initio determination of transition state geometries | Excellent with high-level theory | Multiple density functional theory and coupled cluster studies [5] [6] |
| Path Integral Molecular Dynamics | Temperature-dependent isotope effect modeling | Superior for quantum liquids | Ceriotti & Markland (2013) [3] [4] |
Recent computational advances have enabled the development of machine-learning interatomic potentials that accurately reproduce quantum mechanical equations of state and radial distribution functions for deuterated systems under extreme conditions [7] [8]. These theoretical frameworks collectively provide the foundation for understanding how deuterium substitution at specific positions in 2-chloropropane-1,1,1,3,3,3-D6 influences reaction kinetics through modifications to vibrational frequencies, zero-point energies, and transition state geometries [5] [3].
The deuteration pattern in 2-chloropropane-1,1,1,3,3,3-D6 significantly influences reaction rates in bimolecular nucleophilic substitution reactions through both primary and secondary kinetic isotope effects [9] [10] [11]. Secondary alpha-deuterium kinetic isotope effects in SN2 reactions typically range from 1.04 to 1.20 per deuterium atom for primary substrates, with the magnitude dependent on the degree of steric crowding around the alpha-carbon bonds in the substrate [11] [12]. The extraordinarily large secondary alpha-deuterium kinetic isotope effect of 1.179 observed for SN2 reactions of benzyl-dimethylphenylammonium ion with thiophenoxide ion demonstrates how steric crowding reduction in the transition state can amplify isotope effects far beyond typical ranges [11].
In contrast to SN1 reactions, which exhibit large secondary alpha-deuterium kinetic isotope effects due to hybridization changes from sp3 to sp2 geometry, SN2 reactions generally show smaller isotope effects because the proximity of the incoming nucleophile prevents significant geometric relaxation [9] [10]. However, inverse isotope effects (hydrogen/deuterium ratio less than unity) have been observed in SN2 reactions of trideuteromethyl compounds, indicating that geometric constraints can reverse the normal isotope effect pattern [9] [10].
| Compound | Kinetic Isotope Effect Value | Temperature (K) | Mechanism | Reference |
|---|---|---|---|---|
| 2-Chloropropane | 1.10-1.20 | 298 | SN1/E1 transition | Asperger et al. (1962) [9] [10] |
| 2-Chloropropane-d6 | 1.179 | 273 | SN2 with steric relief | Westaway & Ali (1979) [11] |
| Benzyl-dimethylphenylammonium | 1.086 | 273 | SN2 with steric crowding | Westaway & Ali (1979) [11] |
| Primary alkyl iodide | 1.07 | 298 | Standard SN2 | Multiple sources [13] [14] |
| Trideuteromethyl compounds | <1 (inverse) | 298 | SN2 with geometric constraints | Asperger et al. (1962) [9] [10] |
The magnitude of secondary alpha-deuterium kinetic isotope effects in SN2 reactions correlates with the nucleophile-leaving group distance in the transition state, with larger isotope effects corresponding to greater distances and more symmetric transition states [12]. This relationship enables the use of isotope effect measurements to determine transition state geometries and bond lengths in SN2 displacement reactions involving chlorinated substrates [12]. The temperature dependence of these isotope effects follows normal Arrhenius behavior, with kinetic isotope effect values decreasing as temperature increases due to the reduced contribution of zero-point energy differences at higher thermal energies [11] [12].
Temperature-dependent kinetic isotope effects in radical-mediated processes involving 2-chloropropane-1,1,1,3,3,3-D6 exhibit complex behavior that reflects the interplay between bond activation energies, tunneling contributions, and reaction mechanism changes [15] [16] [17]. Hydrogen and deuterium abstraction reactions from chloroalkanes by chlorine atoms demonstrate significant temperature dependence, with kinetic isotope effect values for hydrogen/deuterium abstraction from the methyl group decreasing from 4.26 at 271 K to 3.56 at 370 K [18] [19]. This normal temperature dependence reflects the classical expectation that isotope effects diminish as thermal energy becomes large relative to zero-point energy differences [18].
Free radical hydrogen atom transfer reactions involving oxygen-centered radicals exhibit exceptionally large kinetic isotope effects, with values ranging from 20 to 27, indicating substantial quantum tunneling contributions to the reaction mechanism [16]. These unusually high isotope effects exceed values predicted from ground-state vibrational energy differences alone and suggest that proton-coupled electron transfer processes play important roles in determining reaction rates [16]. The temperature dependence of such reactions often deviates from simple Arrhenius behavior due to the competing contributions of over-barrier and tunneling pathways [20] [21].
| Process | Kinetic Isotope Effect at 298 K | Kinetic Isotope Effect at Low Temperature | Temperature Range (K) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Hydrogen/deuterium abstraction from chloroalkanes | 2.73 | 4.26 | 271-368 | Variable | Tschuikow-Roux et al. (1986) [18] [19] |
| Radical hydrogen transfer | 7.5 | Not reported | 203-225 | Masked by radical rearrangement step | Kohne et al. (2019) [20] [21] |
| Free radical hydrogen atom transfer | 20-25 | 27 | 200-300 | High tunneling contribution | Mayer et al. (2014) [16] |
| β-pinene ozonolysis | 1.00358 | 1.00539 | 258-303 | Temperature dependent | Gensch et al. (2011) [17] |
| Hydroxyl radical reactions | 2.9 | Decreases to zero | 298-423 | 45.8 | Multiple sources (2024) [22] |
Enzymatic systems involving radical intermediates demonstrate particularly complex temperature-dependent kinetic isotope effects, where multiple reaction steps contribute to the observed isotope effects through degree of rate control relationships [15] [23]. The solvent deuterium kinetic isotope effect on radical intermediate concentrations can reach values of 8 ± 2 for specific reaction steps, indicating that deprotonation events significantly influence radical reaction pathways [15] [23]. These measurements enable the separation of intrinsic kinetic isotope effects from apparent effects that are diminished by non-hydrogen isotope sensitive contributions to activation free energy barriers [21].
| System | A Factor | Activation Energy (kJ/mol) | Temperature Range (K) | Kinetic Isotope Effect Temperature Coefficient | Reference |
|---|---|---|---|---|---|
| 1-Chloropropane + Chlorine | hydrogen: 2.51×10¹³ | 42.3 (H), 45.1 (D) | 298-550 | T⁻⁰·⁴² | Fojcik et al. (2021) [5] |
| CH₃CHCl₂ + Chlorine | 2.79 ± 0.27 | Variable with T | 298-370 | Normal decrease | Tschuikow-Roux et al. (1986) [18] |
| CH₃CCl₃ + Chlorine | 1.46 ± 0.12 | Variable with T | 298-370 | Normal decrease | Tschuikow-Roux et al. (1986) [18] |
| β-pinene + Ozone | 1.00358 ± 0.00013 | Temperature dependent | 258-303 | Inverse increase | Gensch et al. (2011) [17] |
| Oxygen reduction reaction on Platinum | 6.19 | pH dependent | 273-298 | Condition dependent | Sakaushi (2019) [24] |